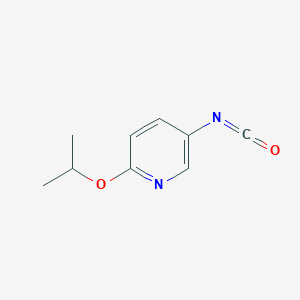
5-Isocyanato-2-isopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isocyanato-2-isopropoxypyridine is an organic compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to a pyridine ring, which is further substituted with an isopropoxy group (-OCH(CH3)2). The isocyanate functional group is highly reactive and is commonly used in the production of polyurethanes and other polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanato-2-isopropoxypyridine can be achieved through several methods. One common approach involves the reaction of 5-amino-2-isopropoxypyridine with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:
[ \text{5-Amino-2-isopropoxypyridine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
This method requires careful handling of phosgene, a toxic and hazardous reagent .
Industrial Production Methods
In industrial settings, the production of isocyanates often involves the use of phosgene-free methods to address safety and environmental concerns. . This approach eliminates the need for phosgene and offers a more sustainable route for isocyanate production.
Chemical Reactions Analysis
Types of Reactions
5-Isocyanato-2-isopropoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds, such as alkenes and alkynes, to form cyclic adducts.
Hydrolysis: The isocyanate group can hydrolyze in the presence of water to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas under mild conditions.
Alcohols: React with the isocyanate group to form carbamates, typically requiring a catalyst.
Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines: Formed from the hydrolysis of the isocyanate group.
Scientific Research Applications
5-Isocyanato-2-isopropoxypyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable urea and carbamate linkages.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of 5-Isocyanato-2-isopropoxypyridine is primarily based on the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This covalent modification can alter the structure and function of the target biomolecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Isocyanato-2-methoxypyridine: Similar structure with a methoxy group instead of an isopropoxy group.
5-Isocyanato-2-ethoxypyridine: Similar structure with an ethoxy group instead of an isopropoxy group.
5-Isocyanato-2-butoxypyridine: Similar structure with a butoxy group instead of an isopropoxy group.
Uniqueness
5-Isocyanato-2-isopropoxypyridine is unique due to the presence of the isopropoxy group, which can influence its reactivity and physical properties compared to other similar compounds. The isopropoxy group can provide steric hindrance and electronic effects that may affect the compound’s behavior in chemical reactions and its interactions with biological targets .
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
5-isocyanato-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C9H10N2O2/c1-7(2)13-9-4-3-8(5-10-9)11-6-12/h3-5,7H,1-2H3 |
InChI Key |
FISLKWCYKGBRNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















